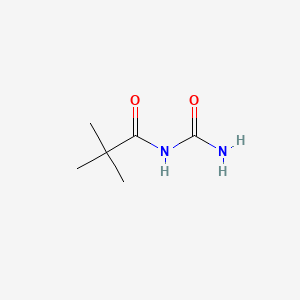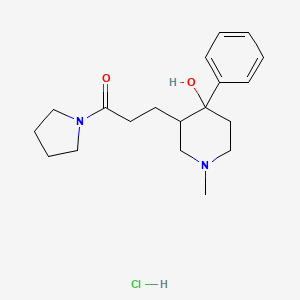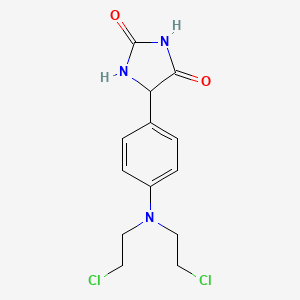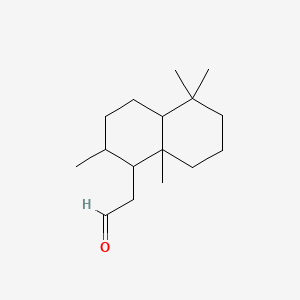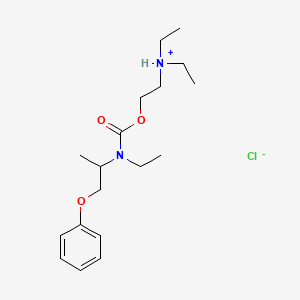
2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid is an azo compound, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-5-hydroxy-7-sulpho-1-naphthylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-nitrobenzoic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds or nitro derivatives.
Reduction: Reduction of azo compounds typically results in the formation of aromatic amines.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under various conditions.
Major Products Formed
Oxidation: Azoxy compounds, nitro derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated, sulfonated, or alkylated azo compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Azo compounds are extensively studied for their electronic properties and are used as chromophores in various chemical sensors and molecular switches.
Biology
In biological research, azo compounds are used as staining agents and in the study of enzyme-catalyzed reactions involving azo bond cleavage.
Medicine
Some azo compounds have been investigated for their potential use in drug delivery systems and as therapeutic agents due to their ability to undergo bioreductive activation.
Industry
Azo compounds are widely used in the textile industry for dyeing fabrics, in the food industry as colorants, and in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of azo compounds often involves the cleavage of the azo bond (-N=N-) under specific conditions, leading to the formation of aromatic amines. This cleavage can be catalyzed by enzymes such as azoreductases in biological systems. The molecular targets and pathways involved depend on the specific structure and substituents of the azo compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Orange: An azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining tissues.
Sudan III: An azo dye used for staining lipids.
Uniqueness
2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid is unique due to its specific substituents, which may impart distinct electronic and steric properties, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
61827-73-4 |
|---|---|
Molekularformel |
C17H12N4O8S |
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
2-[(2-amino-5-hydroxy-7-sulfonaphthalen-1-yl)diazenyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C17H12N4O8S/c18-13-3-2-10-11(6-9(7-15(10)22)30(27,28)29)16(13)20-19-14-4-1-8(21(25)26)5-12(14)17(23)24/h1-7,22H,18H2,(H,23,24)(H,27,28,29) |
InChI-Schlüssel |
IDBOAWWVNVRVHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



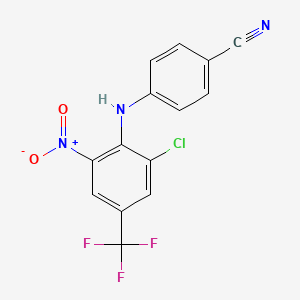
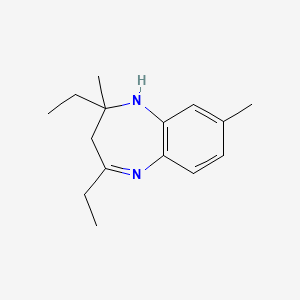
![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)

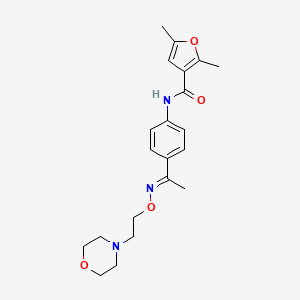
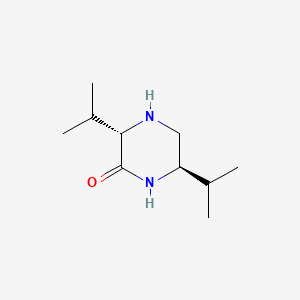
![5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13750973.png)
